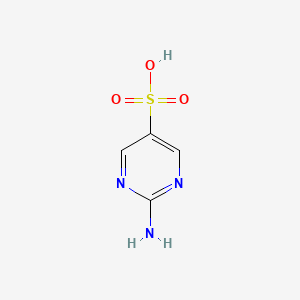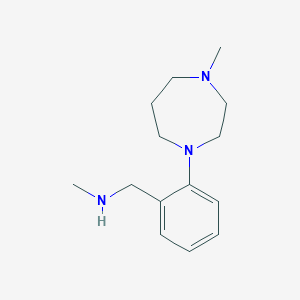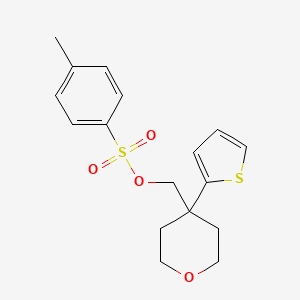
sodium;2-methylprop-2-enoic acid;prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;2-methylprop-2-enoic acid;prop-2-enoate is a synthetic polymer composed of 2-propenoic acid and 2-methyl-2-propenoic acid units, with sodium ions as counterions. This compound is known for its water-solubility and is widely used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-propenoic acid, 2-methyl-, polymer with 2-propenoic acid, sodium salt typically involves free radical polymerization. The process begins with the monomers 2-propenoic acid and 2-methyl-2-propenoic acid, which are polymerized in the presence of a free radical initiator such as peroxides or persulfates. The reaction is usually carried out in an aqueous solution at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then neutralized with sodium hydroxide to form the sodium salt. The final product is typically dried and ground into a fine powder for ease of handling and application .
Chemical Reactions Analysis
Types of Reactions
sodium;2-methylprop-2-enoic acid;prop-2-enoate primarily undergoes substitution reactions due to the presence of carboxylate groups. These reactions can be catalyzed by various reagents, including acids and bases.
Common Reagents and Conditions
Acidic Conditions: Under acidic conditions, the carboxylate groups can be protonated, leading to the formation of carboxylic acids.
Basic Conditions: In the presence of bases, the polymer can undergo saponification, resulting in the formation of sodium salts of the carboxylic acids.
Major Products
The major products of these reactions include the corresponding carboxylic acids and their sodium salts, depending on the reaction conditions .
Scientific Research Applications
sodium;2-methylprop-2-enoic acid;prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a dispersant and stabilizer in various chemical formulations.
Biology: Employed in the preparation of hydrogels for controlled drug delivery systems.
Medicine: Utilized in the development of biocompatible materials for medical implants and devices.
Industry: Applied in water treatment processes as a flocculant and in the production of superabsorbent polymers
Mechanism of Action
The mechanism of action of 2-propenoic acid, 2-methyl-, polymer with 2-propenoic acid, sodium salt involves its ability to interact with water molecules and other polar substances. The carboxylate groups in the polymer chain can form hydrogen bonds and ionic interactions, leading to the formation of stable complexes. These interactions are crucial for its role as a dispersant, stabilizer, and flocculant .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate
Uniqueness
Compared to similar compounds, 2-propenoic acid, 2-methyl-, polymer with 2-propenoic acid, sodium salt is unique due to its high water solubility and the presence of sodium ions, which enhance its ability to form stable complexes with various substances. This makes it particularly useful in applications requiring high dispersibility and stability in aqueous environments .
Properties
CAS No. |
28205-96-1 |
|---|---|
Molecular Formula |
C7H9NaO4 |
Molecular Weight |
180.13 g/mol |
IUPAC Name |
sodium;2-methylprop-2-enoic acid;prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C3H4O2.Na/c1-3(2)4(5)6;1-2-3(4)5;/h1H2,2H3,(H,5,6);2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI Key |
WURIFPOBNPPFIR-UHFFFAOYSA-M |
SMILES |
CC(=C)C(=O)O.C=CC(=O)[O-].[Na+] |
Canonical SMILES |
CC(=C)C(=O)O.C=CC(=O)[O-].[Na+] |
Key on ui other cas no. |
28205-96-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B1629806.png)

![4-Methoxy-2-[4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]pyrimidine](/img/structure/B1629810.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B1629811.png)
![3-[(4-Methylphenoxy)methyl]azetidine](/img/structure/B1629812.png)







![[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B1629825.png)

